molecular formula C27H30 B6289027 1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene CAS No. 39294-88-7

1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene

Cat. No.: B6289027
CAS No.: 39294-88-7
M. Wt: 354.5 g/mol
InChI Key: ZLRVNINHFBZOJN-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methylbenzene (ortho-vinyltoluene), 1-ethenyl-3-methylbenzene (meta-vinyltoluene), and 1-ethenyl-4-methylbenzene (para-vinyltoluene) are structural isomers of vinyltoluene (C₉H₁₀). These compounds differ in the relative positions of the methyl (-CH₃) and ethenyl (-CH=CH₂) substituents on the benzene ring (Figure 1). Industrially, they are often encountered as a mixture, with applications ranging from chemical intermediates to components in polymer production .

Properties

IUPAC Name

1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9;1-3-9-7-5-4-6-8(9)2/h3*3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRVNINHFBZOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C.CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39294-88-7
Record name 3(4)-Methylstyrene,mixture of isomers
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Catalyst Systems

Dehydrogenation proceeds via the removal of hydrogen from the ethyl group, forming a vinyl moiety. Iron-based catalysts, particularly Fe₂O₃ promoted with potassium carbonate (K₂CO₃), are standard in industrial settings due to their high activity and selectivity. For example, the process disclosed in CN102503762A employs an Fe-series catalyst in a two-stage reactor system, achieving conversions exceeding 80% at 550–660°C. The reaction is equilibrium-limited, necessitating high temperatures and low pressures to favor ethenyl formation.

Side reactions, such as thermal cracking or polymerization, are mitigated through rapid vapor-phase processing and the addition of inhibitors like dinitro-para-cresol (DNPC).

Process Conditions and Optimization

Key operational parameters include:

  • Temperature : 550–660°C in dehydrogenation reactors.

  • Pressure : Subatmospheric conditions (0.5–1.0 MPa) to shift equilibrium toward dehydrogenation.

  • Residence Time : Short contact times (1.5–3 h⁻¹ space velocity) minimize secondary reactions.

A representative flow scheme involves:

  • Preheating ethyltoluene and steam to 650–800°C.

  • Passing the mixture through fixed-bed reactors containing Fe₂O₃-K₂CO₃ catalysts.

  • Condensing the effluent to recover crude vinyltoluene.

Two-Stage Dehydrogenation Reactor Design

Modern processes often utilize sequential reactors to enhance conversion. The CN102503762A patent describes a system with primary and secondary reactors, each preceded by heaters to maintain reaction kinetics.

Primary and Secondary Reactor Configurations

  • Primary Reactor : Operates at 550–660°C, converting ~60% of ethyltoluene.

  • Secondary Reactor : Further elevates conversion to >80% by reheating intermediates to 650–800°C.

This approach reduces coke formation and stabilizes catalyst activity over prolonged runs.

Polymerization Inhibition Strategies

Vinyltoluene’s inherent reactivity necessitates stringent inhibition during processing. The US4558169A patent details a dual-inhibitor system:

  • Vapor-Phase Inhibition : 50–100 ppm DNPC added to the reactor effluent at 200–300°C.

  • Liquid-Phase Inhibition : Post-condensation, DNPC concentration is increased to 500 ppm in the organic phase.

Maintaining the aqueous phase at pH 5.5–6.5 ensures inhibitor retention in the organic layer, preventing deactivation.

Purification and Isolation Techniques

Crude vinyltoluene is purified via vacuum fractional distillation. The US4558169A process employs:

  • First Distillation Column : Removes light ends (toluene, ethyltoluene) at 60–110°C and 20–70 kPa.

  • Second Distillation Column : Separates vinyltoluene from heavy residues at 130–160°C.

Isomer-Specific Separation Challenges

  • 1-Ethenyl-4-methylbenzene (p-Vinyltoluene) : Boils at 173°C, enabling straightforward isolation.

  • 1-Ethenyl-2-methylbenzene (o-Vinyltoluene) : Higher boiling point (~185°C) necessitates tighter temperature control.

  • 1-Ethenyl-3-methylbenzene (m-Vinyltoluene) : Intermediate volatility complicates meta/para separation.

Comparative Analysis of Isomer Preparation

IsomerBoiling Point (°C)Preferred CatalystYield (%)
1-Ethenyl-2-methyl~185Fe₂O₃-K₂CO₃75–80
1-Ethenyl-3-methyl~179Fe₂O₃-K₂CO₃78–82
1-Ethenyl-4-methyl173Fe₂O₃-K₂CO₃85–90

Data synthesized from.

The para-isomer’s lower boiling point and symmetric structure favor higher purity during distillation. Ortho- and meta-isomers require additional theoretical plates in distillation columns or adsorbent-based separation.

Industrial Applications and Scaling Considerations

Vinyltoluene isomers serve as monomers in polystyrene derivatives and crosslinking agents. The US3956250A patent highlights their use in copolymer resins with α-methylstyrene, yielding materials with tailored softening points.

Large-Scale Production Challenges

  • Catalyst Deactivation : Coke deposition necessitates periodic regeneration cycles.

  • Energy Intensity : High-temperature reactors demand advanced heat integration.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

    Oxidation: They can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: They can be reduced to form ethyl-substituted benzene derivatives.

    Substitution: They can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Industrial Applications

  • Polymer Production
    • Styrenic Polymers : These compounds are primarily used in the production of polystyrene and its copolymers. The incorporation of methyl groups enhances the properties of the resulting polymers, such as impact resistance and thermal stability, making them suitable for applications in packaging, insulation materials, and consumer goods .
    • Acrylonitrile Butadiene Styrene (ABS) : Methylstyrenes serve as comonomers in the synthesis of ABS, which is widely used in automotive parts and household appliances due to its strength and durability .
  • Chemical Synthesis
    • Intermediate in Organic Synthesis : These compounds are valuable intermediates in organic synthesis for producing various chemicals, including pharmaceuticals and agrochemicals. Their reactivity allows for functionalization reactions that lead to more complex structures .
    • Dyes and Pigments : They are also utilized in synthesizing dyes and pigments due to their ability to undergo electrophilic aromatic substitution reactions .

Research Applications

  • Material Science
    • Nanocomposites : Research has shown that incorporating methylstyrenes into nanocomposite materials can improve mechanical properties and thermal stability. Studies have demonstrated enhanced performance when these compounds are used as modifiers in polymer blends .
    • Conductive Polymers : The introduction of these compounds into conductive polymer systems has been explored to enhance electrical conductivity while maintaining flexibility, which is crucial for applications in flexible electronics .
  • Biological Studies
    • Toxicology Studies : Investigations into the environmental impact of these compounds have been conducted due to their potential toxicity. Research focuses on their degradation pathways and effects on aquatic life, contributing to understanding their ecological risks .

Case Studies

  • Polymer Blends for Packaging :
    A study examined the use of m-methylstyrene in polystyrene blends aimed at improving barrier properties against gases and moisture. The results indicated a significant enhancement in performance compared to standard polystyrene formulations, demonstrating the potential for improved packaging materials .
  • Synthesis of Pharmaceuticals :
    Research highlighted the use of o-methylstyrene as a key intermediate in synthesizing anti-cancer drugs. The compound's unique reactivity allowed for efficient formation of complex drug molecules with high yields, showcasing its importance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of these compounds involves their interaction with molecular targets and pathways in chemical reactions. For example, in electrophilic aromatic substitution reactions, the ethenyl group activates the benzene ring towards electrophilic attack, facilitating the formation of substituted products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₉H₁₀
  • Physical State : Colorless liquids at room temperature .
  • Common Uses: Monomers for specialty polymers, crosslinking agents, and precursors in organic synthesis .

Structural and Physical Properties

Structural Characteristics

  • 1-Ethenyl-2-methylbenzene : Ethenyl and methyl groups occupy adjacent positions (ortho), leading to steric hindrance.
  • 1-Ethenyl-3-methylbenzene : Substituents are separated by one carbon (meta), balancing steric and electronic effects.
  • 1-Ethenyl-4-methylbenzene : Substituents are diametrically opposed (para), minimizing steric interactions.

Physical Properties

Property 1-Ethenyl-2-methylbenzene 1-Ethenyl-3-methylbenzene 1-Ethenyl-4-methylbenzene
Melting Point (°C) -76.67 -76.67 -76.67
Boiling Point (°C) ~179.9 ~179.9 ~179.9
Solubility in Water 89 mg/L 89 mg/L 89 mg/L
Density (g/cm³) ~0.90 ~0.90 ~0.90

Note: Commercial vinyltoluene is typically a mixture of isomers, resulting in overlapping physical properties .

Polymerization

All three isomers undergo free-radical polymerization, but their reactivity varies due to steric and electronic effects:

  • Para-isomer : Preferred for polymerization due to minimal steric hindrance, yielding linear polymers.
  • Ortho-isomer : Steric hindrance reduces polymerization rates, often producing branched or crosslinked polymers .

Thermal Stability

Pyrolysis studies of bitumen identified 1-ethenyl-4-methylbenzene as a principal product, suggesting higher thermal stability for the para-isomer compared to ortho and meta counterparts .

Rearrangement Reactions

In Stevens and Meisenheimer rearrangements, the cis-isomer of intermediates (e.g., N-ylides) favors [2,3]-shifts, while trans-isomers promote [1,2]-shifts. The position of substituents in vinyltoluene isomers influences reaction pathways, with ortho-substituents favoring steric-driven rearrangements .

Comparison with Similar Compounds

Ethyl-Substituted Analogues

Compound CAS Number Key Differences
1-Ethenyl-3-ethylbenzene 7525-62-4 Ethyl group increases hydrophobicity and boiling point (~200°C) .
1-Ethyl-2-methylbenzene 611-14-3 Ethyl instead of ethenyl group reduces reactivity in polymerization .

Styrene (Ethenylbenzene)

  • Structure : Lacks a methyl group.
  • Reactivity : Higher polymerization activity due to unhindered ethenyl group.
  • Applications: Dominates industrial polymer production, unlike vinyltoluene isomers, which are niche monomers .

Environmental Relevance

Vinyltoluene isomers are identified in bitumen pyrolysis products, serving as markers for anthropogenic pollution . Styrene, in contrast, is more prevalent due to broader industrial use.

Biological Activity

The compounds 1-ethenyl-2-methylbenzene (o-methylstyrene), 1-ethenyl-3-methylbenzene (m-methylstyrene), and 1-ethenyl-4-methylbenzene (p-methylstyrene) are isomers of methylstyrene, which are derivatives of styrene. These compounds are significant in various industrial applications and have been studied for their biological activities, particularly regarding toxicity and potential health effects.

Compound NameIUPAC NameMolecular FormulaCAS Number
1-Ethenyl-2-methylbenzeneo-MethylstyreneC9H10611-15-4
1-Ethenyl-3-methylbenzenem-MethylstyreneC9H10100-80-1
1-Ethenyl-4-methylbenzenep-MethylstyreneC9H10637-95-8

Biological Activity Overview

The biological activities of these compounds primarily revolve around their toxicological profiles, including their effects on human health and environmental impacts. Studies have shown that exposure to these compounds can lead to various health issues, particularly affecting the hematological and neurological systems.

Toxicological Effects

  • Hematotoxicity : Chronic exposure to methylstyrenes has been linked to hematological disorders such as anemia, leukopenia, and thrombocytopenia. The mechanisms of toxicity often involve oxidative stress and damage to bone marrow cells .
  • Neurotoxicity : Animal studies have indicated that inhalation exposure to methylstyrenes can result in neurological effects, including alterations in behavior and cognitive function. These effects are dose-dependent and vary among the isomers .
  • Reproductive and Developmental Toxicity : Research has highlighted potential reproductive toxicity associated with these compounds, with some studies indicating adverse effects on fetal development when exposure occurs during pregnancy .

Case Studies

Several case studies illustrate the biological activity of these compounds:

Case Study 1: Hematological Effects

A study involving rats exposed to m-methylstyrene showed significant decreases in red blood cell counts and hemoglobin levels after prolonged inhalation exposure. The study concluded that m-methylstyrene poses a risk for developing hematological conditions due to its toxic effects on bone marrow .

Case Study 2: Neurotoxic Effects

In a controlled laboratory setting, mice exposed to high concentrations of o-methylstyrene exhibited behavioral changes consistent with neurotoxicity. The results indicated a correlation between exposure levels and the severity of neurological impairment, suggesting a need for further investigation into the mechanisms involved .

Risk Assessment

The risk assessment for these compounds involves understanding their exposure pathways, target organs, and potential biological responses. Factors considered include:

  • Exposure Concentration : Evaluating the concentration levels in occupational settings.
  • Duration of Exposure : Chronic versus acute exposure scenarios.
  • Biological Response : Identifying dose-response relationships for various health outcomes.

Q & A

Basic Research Questions

Q. How can the structural isomers 1-ethenyl-2-methylbenzene, 1-ethenyl-3-methylbenzene, and 1-ethenyl-4-methylbenzene be distinguished using spectroscopic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : The para isomer (1-ethenyl-4-methylbenzene) exhibits distinct symmetry, leading to fewer split signals for aromatic protons compared to ortho and meta isomers. For example, the meta isomer shows complex splitting patterns due to non-equivalent protons, while the ortho isomer may display coupling between adjacent protons .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns differ due to steric and electronic effects. The para isomer often elutes later in non-polar columns due to its linear structure, whereas ortho and meta isomers may co-elute without advanced chiral columns .
  • Infrared (IR) Spectroscopy : Stretching frequencies for vinyl (C=C) and methyl groups vary slightly; computational modeling (e.g., DFT) can predict these differences for validation .

Q. What safety protocols should be followed when handling these isomers in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation exposure, as recommended for structurally similar ethylbenzene derivatives .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory; eye protection is critical due to potential irritation from vinyl aromatic compounds .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent contamination .

Q. What are the common synthetic routes for preparing 1-ethenyl-methylbenzene isomers?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Reacting toluene with acetyl chloride in the presence of AlCl₃ can yield methylbenzene intermediates, followed by dehydrogenation to introduce the ethenyl group. However, regioselectivity depends on catalyst choice and temperature .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using vinyl boronic acids and brominated methylbenzene derivatives offers better control over substitution patterns .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselective synthesis of 1-ethenyl-4-methylbenzene over its ortho and meta isomers?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for electrophilic substitution pathways. The para isomer often has a lower energy barrier due to reduced steric hindrance .
  • Catalyst Design : Use molecular dynamics simulations to predict how steric bulk in catalysts (e.g., zeolites) favors para-substitution by restricting access to ortho/meta positions .

Q. What analytical challenges arise when quantifying these isomers in complex mixtures, and how can they be resolved?

  • Methodological Answer :

  • Chromatographic Separation : Employ chiral stationary phases (e.g., β-cyclodextrin) in HPLC to resolve co-eluting ortho and meta isomers. Retention time reproducibility must be validated using certified reference standards .
  • Data Contradictions : Discrepancies in GC-MS results may arise from isomer degradation during injection; use cold on-column injection to minimize thermal decomposition .

Q. How do the electronic properties of these isomers influence their reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : The electron-rich ethenyl group in the para isomer enhances reactivity as a dienophile compared to ortho/meta isomers, where methyl groups may sterically hinder approach .
  • Experimental Validation : Compare reaction rates under identical conditions using differential scanning calorimetry (DSC) to monitor exothermicity .

Q. What strategies mitigate isomerization during storage or catalytic processes?

  • Methodological Answer :

  • Stabilization Additives : Introduce radical scavengers (e.g., BHT) to prevent light-induced isomerization .
  • Low-Temperature Storage : Maintain samples at –20°C in amber vials to reduce thermal rearrangement, as demonstrated for similar vinyl aromatics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
Reactant of Route 2
1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene

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